molecular formula C20H23BrClN3O2S B2637480 N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride CAS No. 1216592-12-9

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride

Cat. No. B2637480
CAS RN: 1216592-12-9
M. Wt: 484.84
InChI Key: ACANGXWGXGVTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C20H23BrClN3O2S and its molecular weight is 484.84. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Experimental studies have shown that these compounds offer high inhibition efficiencies, providing extra stability to steel surfaces against corrosion. They are adsorbed onto surfaces through physical and chemical means, highlighting their potential as effective corrosion inhibitors (Hu et al., 2016).

Antineoplastic Agents

Research into antineoplastic agents has explored the pharmacological and biological activities of compounds, including those related to benzothiazole, in treating cancer. These compounds exhibit a wide range of activities, such as inhibiting the metabolism of neoplastic cells, and have been studied in combination with chemotherapy for various cancers (Shukla et al., 2017).

Photodynamic Therapy for Cancer Treatment

New derivatives of benzothiazole have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment for cancer. These compounds exhibit useful properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

Several studies have focused on the synthesis of benzothiazole derivatives with potent antimicrobial properties. These compounds have been evaluated against a variety of bacterial and fungal strains, showing good to moderate activity. The antimicrobial activity of these derivatives underscores their potential in addressing the challenge of antimicrobial resistance (Anuse et al., 2019).

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S.ClH/c1-23(2)11-6-12-24(19(25)14-26-16-7-4-3-5-8-16)20-22-17-10-9-15(21)13-18(17)27-20;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACANGXWGXGVTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride

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